(8R)-8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one
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Overview
Description
(8R)-8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one is a complex organic compound characterized by its unique pyrano[3,4-b]pyridin-5-one structure This compound is notable for its trifluoromethyl group, which imparts significant chemical stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8R)-8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening can be employed to streamline the production process. The use of advanced purification methods, including chromatography and crystallization, ensures the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
(8R)-8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride and various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
(8R)-8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one has a broad spectrum of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (8R)-8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to certain enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- (8R)-8-methyl-2-(difluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one
- (8R)-8-methyl-2-(chloromethyl)-8H-pyrano[3,4-b]pyridin-5-one
- (8R)-8-methyl-2-(bromomethyl)-8H-pyrano[3,4-b]pyridin-5-one
Uniqueness
Compared to similar compounds, (8R)-8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one is unique due to the presence of the trifluoromethyl group. This group significantly enhances the compound’s chemical stability and reactivity, making it more suitable for various applications. The trifluoromethyl group also imparts unique electronic properties, influencing the compound’s interaction with molecular targets and its overall biological activity.
Properties
Molecular Formula |
C10H8F3NO2 |
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Molecular Weight |
231.17 g/mol |
IUPAC Name |
(8R)-8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one |
InChI |
InChI=1S/C10H8F3NO2/c1-5-9-6(7(15)4-16-5)2-3-8(14-9)10(11,12)13/h2-3,5H,4H2,1H3/t5-/m1/s1 |
InChI Key |
XVBFFBRYBZHQRS-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@@H]1C2=C(C=CC(=N2)C(F)(F)F)C(=O)CO1 |
Canonical SMILES |
CC1C2=C(C=CC(=N2)C(F)(F)F)C(=O)CO1 |
Origin of Product |
United States |
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